molecular formula C19H19N3O3S2 B11008571 Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11008571
M. Wt: 401.5 g/mol
InChI Key: UBXDEJQPMBADMV-UHFFFAOYSA-N
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Description

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, a benzyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .

Mechanism of Action

The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24)

InChI Key

UBXDEJQPMBADMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3

Origin of Product

United States

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